molecular formula C9H8O3 B1194636 4-Acetoxybenzaldehyde CAS No. 878-00-2

4-Acetoxybenzaldehyde

Cat. No. B1194636
Key on ui cas rn: 878-00-2
M. Wt: 164.16 g/mol
InChI Key: SEVSMVUOKAMPDO-UHFFFAOYSA-N
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Patent
US04952721

Procedure details

Twenty (20) g. (0.13 moles) of p-cresylacetate, 40 g. (0.39 moles) of acetic anhydride, 40 g. (0.67 moles) of acetic acid, 0.5 g. (0.002 moles) Co(OAc)2· 4H2O, 0.49 g. (0.002 moles) Mn(OAc)2· 4H2O, and 0.43 g. (0.004 moles) NaBr were combined in a glass reactor and heated to 100° C. at atmospheric pressure under air flow of 50 ml/min. The reaction was continued for 71 hours at which time oxygen uptake ceased. Upon cooling, the reaction mixture solidified. Analysis of this material showed p-acetoxybenzoic acid in 77 mole percent yield and p-acetoxybenzaldehyde in 5 mole percent yield. No unreacted p-cresylacetate was detected. The low yield is believed to result from work-up procedures.
[Compound]
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
p-cresylacetate
Quantity
0.13 mol
Type
reactant
Reaction Step Two
Quantity
0.39 mol
Type
reactant
Reaction Step Three
Quantity
0.67 mol
Type
reactant
Reaction Step Four
[Compound]
Name
Co(OAc)2·
Quantity
0.002 mol
Type
reactant
Reaction Step Five
[Compound]
Name
Mn(OAc)2·
Quantity
0.002 mol
Type
reactant
Reaction Step Six
Name
Quantity
0.004 mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C1(CC([O-])=O)C=CC(C)=CC=1.C(OC(=O)C)(=O)C.C(O)(=O)C.[Na+].[Br-].O=O.[C:27]([O:30][C:31]1[CH:39]=[CH:38][C:34]([C:35](O)=[O:36])=[CH:33][CH:32]=1)(=[O:29])[CH3:28]>>[C:27]([O:30][C:31]1[CH:39]=[CH:38][C:34]([CH:35]=[O:36])=[CH:33][CH:32]=1)(=[O:29])[CH3:28] |f:3.4|

Inputs

Step One
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
p-cresylacetate
Quantity
0.13 mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C)CC(=O)[O-]
Step Three
Name
Quantity
0.39 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0.67 mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Co(OAc)2·
Quantity
0.002 mol
Type
reactant
Smiles
Step Six
Name
Mn(OAc)2·
Quantity
0.002 mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0.004 mol
Type
reactant
Smiles
[Na+].[Br-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C(=O)O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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